![molecular formula C7H5ClN4O2 B2817496 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1695701-05-3](/img/structure/B2817496.png)
2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
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Overview
Description
“2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H5ClN4O2 . It has a molecular weight of 212.59 .
Molecular Structure Analysis
The molecular structure of “2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” involves a pyrimidine ring substituted with a chloro group, a nitro group, and a prop-2-yn-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” include a molecular weight of 212.59 and a predicted density of 1.564±0.06 g/cm3 . The boiling point is predicted to be 457.6±40.0 °C .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, similar to the specified compound, have shown potential in antimicrobial applications. For example, synthesized pyrimidine salts with chloranilic and picric acids have demonstrated in vitro antibacterial and antifungal activities. These compounds were characterized using various spectral studies, with certain compounds exhibiting significant inhibition towards antimicrobial activity (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of pyrimidine compounds have been a topic of interest. For instance, research on the synthesis of pyrimidin-4-ols having 5-nitrogen functionality, including chlorination processes, provides insights into the structural and chemical properties of these compounds. This includes discussions on the formation of various derivatives and the conditions under which these transformations occur (Harnden & Hurst, 1990).
Potential in Drug Design
The synthesis, spectroscopic characterization, and structural studies of pyrimidine compounds have shown relevance in drug design, especially against chronic diseases. For instance, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine has been studied as a potential template for drug design against chronic myeloid leukemia, showcasing its interactions with protein residues fundamental in the inhibition process of the disease (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Future Directions
properties
IUPAC Name |
2-chloro-5-nitro-N-prop-2-ynylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-2-3-9-6-5(12(13)14)4-10-7(8)11-6/h1,4H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHAUHFUGEHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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